molecular formula C9H7ClN2S B11925310 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine CAS No. 131022-67-8

2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine

Cat. No.: B11925310
CAS No.: 131022-67-8
M. Wt: 210.68 g/mol
InChI Key: LVXXKFMUNYGYFT-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the second position, a methyl group at the fifth position, and a thiophene ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized thiophene derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the thiophene ring can enhance its interaction with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

    2-Chloro-5-methylpyrimidine: Lacks the thiophene ring, resulting in different electronic properties and reactivity.

    4-(Thiophen-2-yl)pyrimidine: Lacks the chlorine and methyl substituents, affecting its chemical behavior and applications.

    2-Chloro-4-(thiophen-2-yl)pyrimidine:

Uniqueness: 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-5-methyl-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-5-11-9(10)12-8(6)7-3-2-4-13-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXXKFMUNYGYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568960
Record name 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131022-67-8
Record name 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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